molecular formula C11H14F3N3 B12228202 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine

1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine

Cat. No.: B12228202
M. Wt: 245.24 g/mol
InChI Key: JWPUOBIJBCEQME-UHFFFAOYSA-N
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Description

1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine typically involves the reaction of 6-(trifluoromethyl)pyridine with 1-methylpiperazine. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed:

Scientific Research Applications

1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in drug design .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a compound of great interest for further research and development.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

1-methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine

InChI

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)9-2-3-10(15-8-9)11(12,13)14/h2-3,8H,4-7H2,1H3

InChI Key

JWPUOBIJBCEQME-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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